Spirasine IX
CAS No.: 102386-47-0
Cat. No.: VC20747119
Molecular Formula: C20H25NO
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102386-47-0 |
|---|---|
| Molecular Formula | C20H25NO |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | (5R,9S,11R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-one |
| Standard InChI | InChI=1S/C20H25NO/c1-10-7-19-8-13-15-18(2)4-3-5-20(15)16(19)14(22)11(10)6-12(19)17(20)21(13)9-18/h11-13,15-17H,1,3-9H2,2H3/t11-,12-,13+,15-,16-,17?,18+,19?,20?/m1/s1 |
| Standard InChI Key | GDZKAQWKAOPGBO-GMYBCVFKSA-N |
| Isomeric SMILES | C[C@@]12CCCC34[C@@H]1[C@@H]5CC67[C@H]3C(=O)[C@H](C[C@@H]6C4N5C2)C(=C)C7 |
| SMILES | CC12CCCC34C1C5CC67C3C(=O)C(CC6C4N5C2)C(=C)C7 |
| Canonical SMILES | CC12CCCC34C1C5CC67C3C(=O)C(CC6C4N5C2)C(=C)C7 |
Introduction
Chemical Identity and Structural Properties
Spirasine IX is a complex organic compound classified as a C20-diterpenoid alkaloid, specifically belonging to the hetisine family of compounds. This natural product possesses a unique heptacyclic structure that contributes significantly to its biological activity profile. The structural complexity of Spirasine IX presents both challenges and opportunities for researchers investigating its potential applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 102386-47-0 |
| Molecular Formula | C20H25NO |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | (5R,9S,11R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-one |
The complex stereochemistry of Spirasine IX is particularly noteworthy, with multiple stereocenters contributing to its three-dimensional architecture. This structural complexity is characteristic of diterpenoid alkaloids and plays a crucial role in the compound's biological interactions and pharmacological profile. The heptacyclic framework contains a distinctive arrangement of rings that distinguishes Spirasine IX from other related alkaloids in this chemical class.
Structural Comparison with Related Alkaloids
Spirasine IX shares structural similarities with other hetisine-type alkaloids but exhibits unique properties due to its specific functional group arrangement. Unlike its structural relative Spirasine I (C22H29NO3, MW: 355.5 g/mol), Spirasine IX has a different molecular formula and weight, indicating variations in functional groups and potentially different biological activities . These structural distinctions highlight the chemical diversity within the spirasine family of compounds.
Synthetic Approaches and Developments
The synthesis of Spirasine IX has been a significant challenge in organic chemistry due to its complex molecular architecture. Recent advances in synthetic methodologies have enabled the successful total synthesis of this compound, representing a major achievement in natural product synthesis.
Enantioselective Total Synthesis
In February 2025, a groundbreaking study published in the Journal of the American Chemical Society reported the enantioselective total synthesis of (+)-Spirasine IX . This work, conducted by Deng, Wu, Liu, Jiang, and Luo at Peking University, developed a unique approach to construct the cage-like hexacyclic ring system characteristic of Spirasine IX. The synthetic strategy involved a hydrogen atom transfer (HAT)-initiated radical rearrangement to forge the hetisine-type scaffold, followed by late-stage redox manipulations including an intramolecular hydride shift .
This synthetic achievement represents a significant advancement in the field of complex alkaloid synthesis and provides valuable insights into approaches for constructing similarly complex natural products. The methodology developed by these researchers offers a robust synthetic route that could potentially be adapted for the synthesis of other related compounds with similar structural features.
Synthetic Challenges and Considerations
The synthesis of Spirasine IX has historically been challenging due to several factors:
-
The complex heptacyclic framework requires carefully orchestrated ring-forming reactions
-
Multiple stereocenters necessitate stereoselective synthetic approaches
-
The construction of quaternary carbon centers presents particular synthetic difficulties
-
Late-stage functionalization requires selective transformations in a highly functionalized environment
The recent synthetic breakthroughs demonstrate the evolution of synthetic methodologies capable of addressing these challenges, particularly through innovative radical chemistry approaches and strategic C-H bond functionalization .
Biological Activities and Pharmacological Significance
Spirasine IX exhibits diverse biological activities that have generated interest in its potential therapeutic applications. Research has identified several significant bioactivities that warrant further investigation.
Antitumor Activity
Research indicates that Spirasine IX has significant cytotoxic effects against several cancer cell lines, primarily through mechanisms that induce apoptosis and inhibit cell proliferation. This antitumor activity appears to be mediated through specific molecular interactions that disrupt cancer cell survival pathways. The compound's unique structural features likely contribute to its selectivity and efficacy against certain cancer cell types.
While the full scope of Spirasine IX's anticancer potential remains to be explored, initial findings suggest promising activity that merits further investigation. The specific cancer cell lines most susceptible to this compound and the dose-response relationships need to be more thoroughly characterized to better understand its potential clinical applications in oncology.
Neuroprotective Properties
Preliminary studies indicate that Spirasine IX may protect neuronal cells from oxidative stress, pointing towards potential applications in neurodegenerative diseases. This neuroprotective effect could be particularly valuable in conditions characterized by oxidative damage to neural tissues, such as Alzheimer's disease, Parkinson's disease, or stroke.
The mechanisms underlying these neuroprotective effects likely involve modulation of cellular antioxidant systems and stress response pathways. Additional research is needed to clarify the specific neuronal cell types protected by Spirasine IX and the concentration ranges at which these protective effects are observed.
Mechanism of Action
The biological activities of Spirasine IX are mediated through specific molecular interactions within cellular systems. Understanding these mechanisms is crucial for developing potential therapeutic applications and predicting possible side effects or drug interactions.
Molecular Targets and Cellular Pathways
The mechanism by which Spirasine IX exerts its biological effects involves interactions with specific molecular targets within cells. These interactions likely trigger cascades of cellular responses that ultimately lead to the observed biological effects. Current research suggests several potential mechanisms:
-
Modulation of apoptotic pathways in cancer cells
-
Interaction with cellular antioxidant systems to mitigate oxidative stress
-
Potential involvement in cellular signaling pathways related to cell proliferation and survival
-
Possible effects on mitochondrial function and cellular energy metabolism
Further mechanistic studies are needed to definitively identify the primary molecular targets of Spirasine IX and elucidate the downstream effects of these interactions. Such understanding would facilitate rational drug design efforts based on the Spirasine IX scaffold.
Comparative Analysis with Related Compounds
Spirasine IX belongs to a larger family of diterpenoid alkaloids, many of which share structural similarities but exhibit different biological activities. A comparative analysis helps contextualize the significance of Spirasine IX within this broader chemical class.
Comparison with Other Hetisine-type Alkaloids
The structure and biological activities of Spirasine IX can be compared with other hetisine-type alkaloids to identify structure-activity relationships. While Spirasine IX (C20H25NO) and Spirasine I (C22H29NO3) share some structural features, they differ in their molecular formula, weight, and functional group patterns . These structural differences likely contribute to variations in their biological activity profiles.
The table below compares key features of Spirasine IX with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Major Biological Activities |
|---|---|---|---|---|
| Spirasine IX | C20H25NO | 295.4 | Heptacyclic structure, 7-azaheptacyclo framework | Antitumor, Neuroprotective |
| Spirasine I | C22H29NO3 | 355.5 | Contains additional oxygen atoms, different substitution pattern | Varies from Spirasine IX due to structural differences |
| Kobusine | Similar diterpenoid structure | - | Shares certain structural motifs with Spirasine IX | Subject of comparative synthetic studies |
This comparative analysis highlights how subtle structural variations within this class of compounds can lead to significant differences in biological activity, emphasizing the importance of structure-activity relationship studies in natural product research.
Research Applications and Future Directions
The unique properties of Spirasine IX suggest several promising research applications and future directions for investigation:
Areas for Future Research
Several key areas of investigation could significantly advance our understanding of Spirasine IX:
-
Further elucidation of molecular mechanisms and specific cellular targets
-
Development of more efficient synthetic routes to facilitate larger-scale production
-
Structure-activity relationship studies to identify the structural features essential for biological activity
-
Preclinical studies to assess pharmacokinetic properties, toxicity profiles, and in vivo efficacy
-
Investigation of potential synergistic effects with established therapeutic agents
Addressing these research areas would provide a more comprehensive understanding of Spirasine IX and better define its potential value in medicinal chemistry and drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume